Bicyclo[3.2.1]octan-6-one
Overview
Description
Bicyclo[3.2.1]octan-6-one is a chemical compound with the molecular formula C8H12O . It is a derivative of Bicyclo[3.2.1]octane, which has a molecular weight of 110.1968 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, one study discusses the enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations . Another study mentions the base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins, which resulted in high yields of bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods. The geometric structure calculations can be performed at different levels, such as B3LYP/6-311G(d,p), B3P86/6-311G(d,p), B3LYP/6-31G(d), and B3PW91/6-31G(d,p) .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, one study discusses the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 124.18 and a melting point between 150-155 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Bicyclo[3.2.1]octan-6-one and its derivatives are crucial in modern synthetic organic chemistry due to their presence in bioactive natural products and specific reactivity associated with ring strain. These compounds have been the subject of various innovative synthetic methods. For instance, the stereoselective synthesis of bicyclo[3.2.1]octenes involves the use of Nazarov reagents and alkenyl 1,2-diketones with Brønsted base catalysis, allowing for the rapid and stereoselective construction of these unique structures (Liu et al., 2020).
Enantioselective Construction
The enantioselective construction of bicyclo[3.2.1]octanes is a significant area of study, with recent advancements in single-step enantioselective reactions from achiral precursors. This includes methods such as the palladium-catalyzed Heck reaction and the use of chiral chromium(III) complexes in domino double intramolecular carbonyl–ene reactions (Presset & Coquerel, 2012).
Conformational Studies and Rearrangements
Studies on the conformational behavior and rearrangements of this compound derivatives have been conducted to understand their structural dynamics. For instance, the conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene have been explored, revealing insights into the behavior of such compounds under different conditions (Brinker et al., 2012).
Applications in Natural Product Synthesis
This compound derivatives are valuable intermediates in the synthesis of natural products. For example, bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products, has been synthesized using innovative methodologies like lithium iodide-promoted vinylcyclopropane rearrangement (Hashimoto et al., 1986).
Catalytic Approaches
Catalytic approaches have been explored for synthesizing this compound derivatives. For example, gold-catalyzed 1,3-addition of a sp3-hybridized C-H bond to alkenylcarbenoid intermediates is a significant development in this field (Bhunia & Liu, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
bicyclo[3.2.1]octan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-5-6-2-1-3-7(8)4-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWYCKTUFBURJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296205 | |
Record name | Bicyclo[3.2.1]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-12-4 | |
Record name | Bicyclo[3.2.1]octan-6-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.2.1]octan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.2.1]octan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some interesting reactions that Bicyclo[3.2.1]octan-6-one derivatives undergo?
A1: Research indicates that this compound derivatives exhibit intriguing reactivity with Simmons–Smith reagents. While typically used for cyclopropanation, unexpected ring expansions were observed in some cases. For instance, the trimethylsilyl enol ether of exo-tricyclo[3.2.1.02,4]-octan-6-one did not yield the expected cyclopropanated product. Instead, ring-expanded allylic ethers were formed, albeit in low yields []. Furthermore, tert-butyldimethylsilyl ethers of this compound derivatives displayed distinct reactivity. The norcamphor and exo-trimethylenenorcamphor (tricyclo[5.2.1.02,6]decan-8-one) systems underwent ring expansion to form allylic products in high yields when reacted with the tert-butyldimethylsilyl enol ether. Interestingly, this ring expansion was not observed with the this compound and nopinone systems [].
Q2: How does the structure of this compound derivatives influence their photochemical behavior?
A2: The photochemistry of Bicyclo[3.2.1]octan-6-ones is significantly impacted by substituent effects and conformational dynamics. Studies have shown that substituents can influence the preferred conformation of the reactive intermediates, directly affecting the product distribution [, , ]. Specifically, the stereoselectivity of hydrogen transfer during photochemical isomerization is influenced by stereoelectronic effects, as demonstrated in the photochemical behavior of this compound [, ]. This highlights the crucial role of conformation in dictating the outcome of photochemical reactions in these systems.
Q3: What are the synthetic routes explored for this compound derivatives?
A3: Several synthetic approaches have been investigated for the preparation of this compound derivatives. One method utilizes the reaction of substituted cyclohexyl diazo ketones to access these compounds []. Another approach involves the use of allylsilane directed Pummerer reactions and diazoketone insertion reactions, offering potential routes to functionalized Bicyclo[3.2.1]octan-6-ones [, ]. These synthetic strategies highlight the versatility of this compound as a scaffold in organic synthesis.
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy contribute to understanding this compound derivatives?
A4: NMR spectroscopy serves as a powerful tool for structural elucidation and conformational analysis of this compound derivatives. For instance, 220-MHz nuclear magnetic resonance spectra have provided valuable insights into the structure and stereochemistry of various this compound compounds []. This spectroscopic technique allows researchers to analyze the specific arrangement of atoms within the molecule, providing essential information for understanding their reactivity and physical properties.
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